
Berninamycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berninamycins are a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria . Berninamycin C is one of the minor metabolites produced by Streptomyces bernensis . It is postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine .
Synthesis Analysis
This compound is produced through the heterologous expression of the berninamycin (ber) biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 in different terrestrial model Streptomyces hosts . The implicated PSI produced by the strain was identified as this compound by HPLC-MS analysis .Molecular Structure Analysis
The structure of this compound was postulated to have one less dehydroalanine unit attached to the carboxyl carbon of pyridine . The structure was elucidated by detailed interpretation of NMR data and Marfey’s method .Chemical Reactions Analysis
This compound is a product of a complex posttranslational modification cascade . For berninamycin, it has been shown that intermediates that have not been macrocyclized or completely Ser/Thr dehydrated nevertheless possess the C-terminal amide group, pointing to its installation at an early stage .Physical and Chemical Properties Analysis
This compound has a molecular formula of C51H51N15O15S and a molecular weight of 1146.12 .Aplicaciones Científicas De Investigación
Posttranslational Modifications and Biosynthesis
Berninamycin C, a pyridine-containing thiopeptide antibiotic, undergoes significant posttranslational modifications. The studies of Malcolmson et al. (2013) and De et al. (2021) highlight the genetic and biochemical pathways involved in its synthesis. Malcolmson et al. (2013) elucidated the gene cluster responsible for berninamycin's biosynthesis and its expression in Streptomyces, leading to various macrocyclic and linear forms of the compound. De et al. (2021) focused on the production of berninamycin in different Streptomyces hosts, leading to the discovery of new linearized berninamycins with varied antibacterial potency (Malcolmson et al., 2013) (De et al., 2021).
Isolation and Structural Analysis
Ninomiya and Kodani (2011) contributed to the structural identification and isolation of berninamycin A from Streptomyces atroolivaceus. This research is crucial for understanding the chemical structure and potential modifications of berninamycin compounds (Ninomiya & Kodani, 2011).
Synthesis of Berninamycin Segments
YamadaTakahiro et al. (2001) achieved the synthesis of the main dehydrohexapeptide segment of berninamycin B. This synthetic approach is vital for understanding the compound's structure and potentially for developing derivatives with enhanced properties (YamadaTakahiro et al., 2001).
Genome Mining for New Antibiotics
Schneider et al. (2018) reported the isolation of a new Streptomyces species from lichen, which showed close genetic homology to berninamycins. Their work underscores the potential of genome mining in discovering novel antibiotics with structural similarities to berninamycin (Schneider et al., 2018).
Interaction with Human Cells
Sayanjali et al. (2016) investigated the impact of Propionibacterium acnes, which produces a berninamycin-like thiopeptide, on human primary prostate cells. They explored how this thiopeptide influences cell cycle progression, providing insights into the cellular mechanisms of berninamycin-like compounds (Sayanjali et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of Berninamycin C research could involve further investigation into its biosynthetic pathways and potential applications. The distinct genomic signatures of conserved thiopeptide-associated genes will enable the continued mining of nature for novel compounds and processing enzymes .
Propiedades
IUPAC Name |
(17Z)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N14O14S/c1-12-26-46-61-32(24(9)76-46)42(71)52-19(4)37(66)62-34(48(10,11)73)43(72)54-21(6)45-60-31(23(8)75-45)41(70)51-18(3)36(65)53-20(5)44-57-28(15-74-44)33-25(13-14-27(55-33)38(67)50-17(2)35(49)64)47-58-29(16-77-47)39(68)59-30(22(7)63)40(69)56-26/h12-16,22,30,34,63,73H,2-6H2,1,7-11H3,(H2,49,64)(H,50,67)(H,51,70)(H,52,71)(H,53,65)(H,54,72)(H,56,69)(H,59,68)(H,62,66)/b26-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCSIEQRVFOZHA-ZRGSRPPYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N14O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
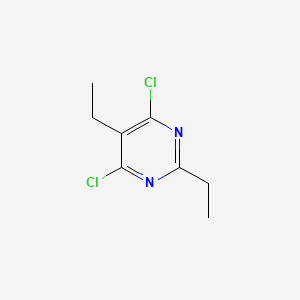

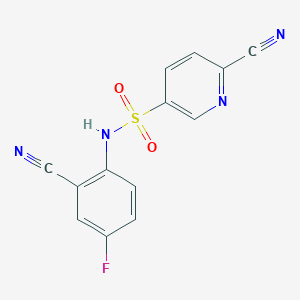
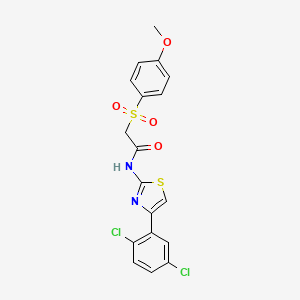
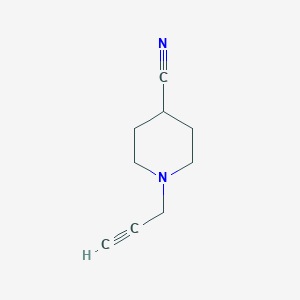
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2708810.png)
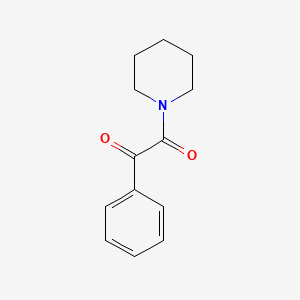

![4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine](/img/structure/B2708815.png)
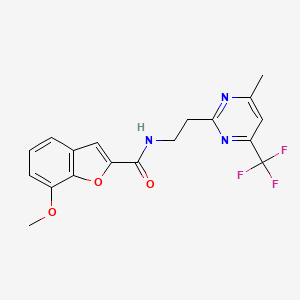
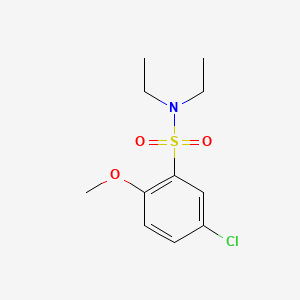
![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)
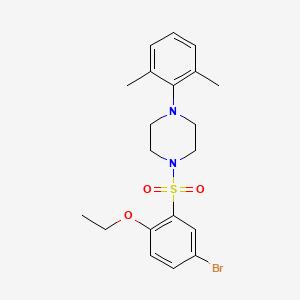
![N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2708824.png)
